6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE
Description
6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE is a synthetic quinoline derivative characterized by three key structural features:
- 6-Ethyl substituent: Enhances lipophilicity and may influence binding interactions in biological systems.
For example, analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) were synthesized using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF, followed by column chromatography .
Properties
IUPAC Name |
6-ethyl-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-4-20-11-14-24-23(15-20)26(28-16-21-9-5-18(2)6-10-21)25(17-27-24)31(29,30)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZJDSRQYQWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, alkyl halides, and amines under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of sulfonyl groups.
Scientific Research Applications
Preliminary studies indicate that 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Potential applications include:
- Anti-inflammatory Effects : Research suggests that the compound may modulate pathways involving lysophosphatidic acid receptors, which are implicated in inflammatory responses.
- Anticancer Properties : The compound's ability to inhibit certain cellular pathways has led to investigations into its efficacy against cancer cell lines.
Case Studies and Research Findings
Several studies have documented the applications of similar compounds, providing insights into their mechanisms and therapeutic potentials:
Mechanism of Action
The mechanism of action of 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Sulfonyl Group Variations
- 4-Methylbenzenesulfonyl (Target Compound): Balances electronic effects (electron-withdrawing sulfonyl) with moderate steric bulk due to the methyl group.
Amine Substituents
- N-[(4-Methylphenyl)methyl] (Target) : The methylbenzyl group enhances solubility compared to N-(3-methylphenyl)acetamide (), which may form stronger hydrogen bonds but has higher molecular weight .
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unspecified, analogues like 4k exhibit melting points >200°C, suggesting high crystallinity typical of quinolines .
- Lipophilicity : The 6-ethyl and methylbenzyl groups in the target compound likely increase logP compared to methoxy-substituted analogues (e.g., 4k), impacting membrane permeability .
Biological Activity
6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound known for its unique quinoline core structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation.
Chemical Structure and Properties
The molecular formula of 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is C₂₃H₂₅N₂O₂S, with a molecular weight of approximately 397.52 g/mol. Its structure includes:
- A quinoline core , which is known for various pharmacological properties.
- A sulfonamide group , which enhances solubility and biological interaction.
- An acetanilide moiety , which may contribute to its biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors associated with inflammation and cancer pathways. The following sections detail the key findings related to its biological activity.
Anticancer Activity
Research indicates that the compound may have anticancer properties. Its structural features allow it to interact with various biological targets, potentially inhibiting pathways involved in tumor growth. For instance, studies on similar quinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells.
Anti-inflammatory Properties
The sulfonamide group present in the compound is known for its anti-inflammatory effects. It may modulate pathways involving lysophosphatidic acid receptors (LPA), which are implicated in inflammatory responses. This suggests potential applications in treating conditions related to chronic inflammation.
While specific mechanisms for 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine are still under investigation, it is hypothesized that the compound interacts with biological receptors through:
- Binding affinity studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding interactions with target proteins.
- Enzyme inhibition assays : These can determine the efficacy of the compound in inhibiting specific enzymes linked to disease pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the potential efficacy of 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(4-methylphenyl)benzamide | Similar acetamide structure | Anti-inflammatory |
| 6-Ethyl-3-(4-methylbenzenesulfonyl)-quinolin-4(1H)-one | Quinoline derivative | Anticancer properties |
| N-(4-Methylphenyl)-2-(6-methylsulfonyl)-acetamide | Sulfonamide derivative | Antimicrobial activity |
Case Studies and Research Findings
- Inhibition Studies : A study involving substituted quinolines demonstrated that modifications at the phenyl group significantly affected their immunostimulatory inhibition capabilities . This suggests that structural variations can lead to enhanced biological activities.
- Synergistic Effects : Other quinoline derivatives have shown synergistic effects when combined with existing anticancer drugs, indicating that 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine could be explored in combination therapies .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds reveal critical data on absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for determining therapeutic viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
